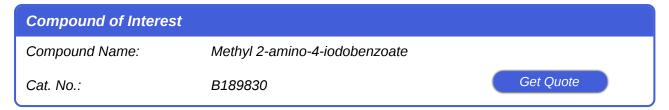


In-Depth Technical Guide: Methyl 2-amino-4-iodobenzoate (CAS: 144550-76-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-iodobenzoate is a halogenated aromatic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a methyl ester, and an iodine atom on the benzene ring, provides multiple reactive handles for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in the field of targeted protein degradation.

Physicochemical Properties

Methyl 2-amino-4-iodobenzoate is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.



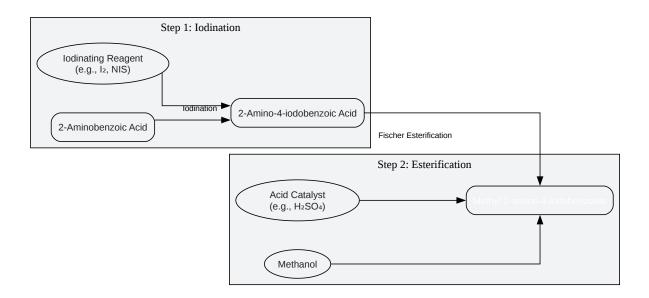
Property	Value	Source
CAS Number	144550-76-5	[1]
Molecular Formula	C8H8INO2	[1]
Molecular Weight	277.06 g/mol	[1]
Appearance	Solid	-
Melting Point	60 - 80 °C	-
Purity	≥98%	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-amino-4-iodobenzoate** is not readily available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve two key steps: the iodination of a suitable precursor followed by esterification.

A potential synthetic workflow is outlined below:





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Caption: Plausible synthetic workflow for **Methyl 2-amino-4-iodobenzoate**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-iodobenzoic acid

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2aminobenzoic acid in a suitable solvent such as glacial acetic acid.
- Iodination: To the stirred solution, add an iodinating reagent, for instance, N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water



and can be purified by recrystallization to yield 2-amino-4-iodobenzoic acid.

Step 2: Synthesis of **Methyl 2-amino-4-iodobenzoate** (Fischer Esterification)

- Reaction Setup: Suspend the synthesized 2-amino-4-iodobenzoic acid in an excess of methanol in a round-bottom flask.
- Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.
 Monitor the reaction's progress using TLC.
- Work-up and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.

Applications in Targeted Protein Degradation

The primary application of **Methyl 2-amino-4-iodobenzoate** in contemporary drug discovery is as a "Protein Degrader Building Block".[1] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome.

The structure of **Methyl 2-amino-4-iodobenzoate** offers several strategic advantages for its incorporation into PROTACs:

The amino group can be readily acylated or alkylated to attach a linker.

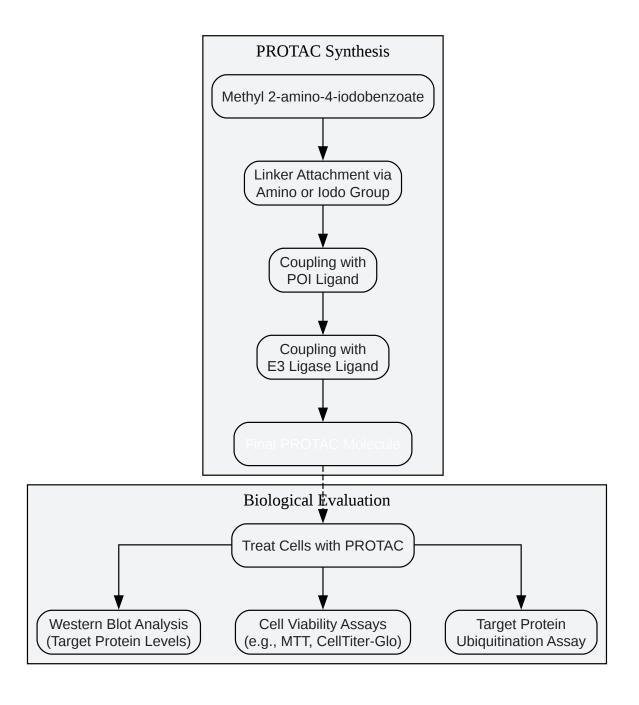


- The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce more complex functionalities or to serve as an attachment point for the POI ligand or the linker.
- The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for linker attachment via amide bond formation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The general workflow for utilizing **Methyl 2-amino-4-iodobenzoate** in the development of a PROTAC is depicted below.





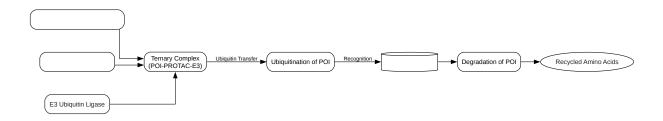
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Caption: General workflow for PROTAC development using the building block.

Signaling Pathway in Targeted Protein Degradation



The ultimate biological effect of a PROTAC synthesized using **Methyl 2-amino-4-iodobenzoate** is the hijacking of the ubiquitin-proteasome system to achieve targeted protein degradation.



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References

- 1. calpaclab.com [calpaclab.com]
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